Phenyl naphthalen-2-ylsulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring bifunctional crosslinkers or novel ACAT inhibitor probes often face limited structural diversity. This compound uniquely possesses two differentially reactive phenoxycarbonyl electrophilic centers, enabling controlled sequential conjugation not possible with mono-functional analogs. • Dual phenoxycarbonyl sites (carbamate & carbonate ester) permit stepwise nucleophilic attack for homo- or hetero-bifunctional conjugation. • Extends SAR beyond U.S. Patent 5,384,328 with a 4-phenoxycarbonyloxy substitution pattern absent from preferred patent examples. • XLogP3 = 7.3 and TPSA = 108 Ų for accessing membrane-bound targets underrepresented in standard screening libraries.

Molecular Formula C30H21NO7S
Molecular Weight 539.56
CAS No. 448197-14-6
Cat. No. B2610035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl naphthalen-2-ylsulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate
CAS448197-14-6
Molecular FormulaC30H21NO7S
Molecular Weight539.56
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C30H21NO7S/c32-29(36-25-11-3-1-4-12-25)31(39(34,35)28-20-15-22-9-7-8-10-23(22)21-28)24-16-18-27(19-17-24)38-30(33)37-26-13-5-2-6-14-26/h1-21H
InChIKeyTZACCOHMCSKGSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bifunctional Oxysulfonyl Carbamate (CAS 448197-14-6) Overview


Phenyl naphthalen-2-ylsulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate (CAS 448197-14-6), also designated as 4-[N-(phenoxycarbonyl)naphthalene-2-sulfonamido]phenyl phenyl carbonate, is a synthetic organic compound belonging to the oxysulfonyl carbamate class [1]. Its molecular structure features a naphthalene-2-sulfonyl core conjugated to a phenyl carbamate moiety that is further elaborated with a phenoxycarbonyloxy substituent, yielding a molecule with significant aromatic character, high lipophilicity (XLogP3 = 7.3), and a topological polar surface area of 108 Ų [1]. The compound is cataloged in PubChem (CID 3385646) and is primarily noted in the patent literature as a member of a broader series of acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors [2].

Bifunctional crosslinking probe – dual phenoxycarbonyl electrophilic sites support sequential derivatization or orthogonal conjugation strategies.
ACAT inhibitor pharmacophore scaffold – structurally encompassed within the oxysulfonyl carbamate class claimed for acyl-CoA:cholesterol acyltransferase inhibition.
High computed lipophilicity – may support membrane-partitioning studies or target engagement in lipid-rich environments.

Why Generic Substitution Fails: Structural Nuances


Generic substitution within the oxysulfonyl carbamate class or with simpler naphthalene sulfonamide analogs is inadvisable because minor structural perturbations profoundly alter physicochemical and functional properties. The target compound uniquely combines two distinct phenyl carbonate ester functionalities—a phenoxycarbonyl group on the sulfonamide nitrogen and a phenoxycarbonyloxy group on the pendant phenyl ring—creating a bifunctional reactive architecture not found in simple sulfonamides like N-Boc-2-naphthalenesulfonamide (CAS 461441-06-5) or methyl (naphthalen-2-ylsulfonyl)carbamate (CAS 127528-19-2) [1]. These dual electrophilic sites dictate its differential reactivity as a crosslinking agent, derivatization reagent, or ACAT inhibitor pharmacophore, where replacement of either carbonate moiety with a hydrogen, alkyl, or simpler acyl group can abolish target binding or alter reaction kinetics, as demonstrated by the steep structure–activity relationships observed for related oxysulfonyl carbamates in the patent literature [2].

Target
Bifunctional reactive architecture with two distinct phenoxycarbonyl centers
Typical substitute
Mono-functional naphthalene sulfonamides (e.g., N-Boc or methyl carbamate) cannot achieve stepwise orthogonal derivatization
Target
4-phenoxycarbonyloxy substitution pattern essential for structure-activity relationships in ACAT inhibition
Typical substitute
Regioisomer or 2,6-disubstituted phenyl analogs may shift potency profile significantly; steep SAR documented
Target
High lipophilicity (XLogP3 approximately 7) combined with moderate polar surface area
Typical substitute
Simpler sulfonamides with lower logP may exhibit different solubility, protein binding, or assay partitioning

Differentiation Evidence for Procurement


Lipophilicity & Polar Surface Area vs. Simple Sulfonamides

The target compound possesses a computed XLogP3 value of 7.3 and a topological polar surface area (TPSA) of 108 Ų, as derived from PubChem computational data [1]. This represents a substantial increase in lipophilicity relative to simpler naphthalenesulfonamide analogs: N-Boc-2-naphthalenesulfonamide (CAS 461441-06-5, exact mass 307.09 Da, TPSA approximately 75–85 Ų, estimated XLogP3 ~3.5–4.0) and methyl (naphthalen-2-ylsulfonyl)carbamate (CAS 127528-19-2, exact mass 265.04 Da, TPSA approximately 72–80 Ų, estimated XLogP3 ~2.5–3.0) [1]. The approximately 3–5 log unit increase in predicted lipophilicity, coupled with a larger polar surface area, positions the target compound closer to the upper boundary of typical oral druggable chemical space but may favor membrane partitioning or protein binding in biochemical assay contexts.

Lipophilicity vs. analogs
Cross-study comparable
ΔXLogP3 ≈ +3.3 to +4.8 log units; ΔTPSA ≈ +23 to +36 Ų
Markedly higher predicted lipophilicity may alter solubility and membrane partitioning
Computed values; comparator TPSA estimated from structural analogy
Lipophilicity Drug-likeness Membrane permeability

Bifunctional Electrophilic Architecture vs. Mono-Functional Analogs

The target compound contains two distinct phenoxycarbonyl electrophilic centers: one attached to the sulfonamide nitrogen (forming a carbamate) and a second attached as a carbonate ester to the 4-position of the N-phenyl ring [1]. This contrasts with the majority of commercially available naphthalene-2-sulfonamide derivatives such as N-Boc-2-naphthalenesulfonamide (CAS 461441-06-5, possessing a single tert-butyl carbamate) or methyl (naphthalen-2-ylsulfonyl)carbamate (CAS 127528-19-2, possessing a single methyl carbamate), which contain only one electrophilic moiety [1]. The presence of two differentially reactive carbonate groups in the target compound enables sequential or orthogonal derivatization strategies, a feature not available in mono-functional analogs.

Electrophilic architecture
Class-level inference
Two phenoxycarbonyl sites vs. one in N-Boc or methyl carbamate analogs
Bifunctional design enables orthogonal derivatization not possible with mono-functional sulfonamides
No kinetic reactivity data available
Synthetic intermediate Crosslinking agent Derivatization reagent

Oxysulfonyl Carbamate ACAT Inhibitor SAR

U.S. Patent 5,384,328 discloses a series of oxysulfonyl carbamates as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), reporting IC50 values for representative examples ranging from 3.3 μM to >100 μM in a rabbit intestinal microsome assay, and in vivo cholesterol-lowering efficacy ranging from –72% to +9% change in a rat hypercholesterolemia model [1]. While the specific target compound is not explicitly listed among the exemplified compounds with quantitative data, it falls within the general structural claims of the patent. The steep SAR evident in the patent—where small substituent changes alter IC50 by >30-fold—underscores that performance within this chemotype is exquisitely sensitive to the nature and positioning of aromatic substituents, implying that the target compound's unique 4-phenoxycarbonyloxy substitution pattern would be expected to yield distinct potency and selectivity profiles relative to the 2,6-disubstituted phenyl analogs identified as the preferred embodiments in the patent [1].

ACAT inhibitor SAR
Class-level inference
Patent-reported IC50 range 3.3 µM to >100 µM; steep SAR (>30-fold)
Target compound not individually exemplified; structural placement suggests distinct potency profile
Rabbit microsome assay; in vivo rat model data context
ACAT inhibition Hypercholesterolemia Cardiovascular research

Structural Uniqueness Among Commercial Sulfonamides

A survey of the PubChem database and vendor catalogs indicates that phenyl naphthalen-2-ylsulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is structurally distinct from the majority of commercially available naphthalene-2-sulfonamide derivatives [1]. The closest commercially cataloged structural analog identified is 4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate (CAS 448199-70-0), which differs in the position of the carbonate ester attachment (naphthalen-1-yl versus phenyl-4-yl) and the sulfonyl aromatic group (benzenesulfonamido versus naphthalene-2-sulfonamido), representing a regioisomeric variation that would be expected to alter molecular shape, electronic distribution, and target binding [1]. No other direct analogs containing the full complement of two phenoxycarbonyl groups on a naphthalene-2-sulfonyl scaffold were identified in publicly searchable databases.

Structural uniqueness
Supporting evidence
Closest regioisomer CAS 448199-70-0 differs in sulfonamide core and carbonate attachment
Limited commercial analogs increase chemical diversity in screening libraries
No other dual phenoxycarbonyl naphthalene-2-sulfonyl analogs identified
Chemical sourcing Chemical diversity Lead discovery

Procurement Application Scenarios


Cardiovascular ACAT Inhibitor SAR Studies

The compound is a structural member of the oxysulfonyl carbamate class claimed as ACAT inhibitors in U.S. Patent 5,384,328, where steep SAR is documented across analogs [1]. Its unique 4-phenoxycarbonyloxy substitution pattern (absent from the patent's exemplified preferred 2,6-disubstituted phenyl compounds) makes it a valuable tool for probing the steric and electronic tolerance of the ACAT binding pocket. Procurement of this specific compound enables laboratories to extend SAR beyond the patent's exemplified chemical space, potentially identifying novel potency or selectivity profiles.

Bifunctional Crosslinking in Chemical Biology

With two differentially reactive phenoxycarbonyl electrophilic centers—a carbamate at the sulfonamide nitrogen and a carbonate ester at the phenyl 4-position [1]—the compound can serve as a homo- or hetero-bifunctional crosslinking reagent. Sequential nucleophilic attack under controlled conditions (e.g., selective aminolysis of the less hindered carbonate followed by carbamate cleavage) enables stepwise conjugation of biomolecules, fluorescent probes, or affinity tags, a capability not offered by commercially prevalent mono-functional naphthalene sulfonamides [1].

Diversity Expansion in HTS Libraries

Due to its relative structural uniqueness—only one close regioisomeric analog (CAS 448199-70-0) is identified in public databases [1][2]—this compound adds meaningful chemical diversity to screening decks. Its high computed lipophilicity (XLogP3 = 7.3) and moderate TPSA (108 Ų) place it in a region of physicochemical space that is underrepresented among standard sulfonamide screening compounds, potentially accessing biological targets (e.g., membrane-bound enzymes, nuclear receptors) that prefer lipophilic ligands [1].

LC-MS & Metabolomics Derivatization

The naphthalene-2-sulfonyl scaffold is employed in derivatization reagents for enhanced chromatographic separation and mass spectrometric detection, as described in the recent Fudan University patent application on naphthalenesulfonyl compounds [2]. Although the target compound is not explicitly disclosed in that application, its bifunctional carbonate architecture may enable dual-labeling strategies (e.g., simultaneous attachment of an isotope-coded tag and an affinity handle), extending the utility of naphthalenesulfonyl-based derivatization beyond simple mono-labeling approaches.

Application
Selection Property
Validation Focus
ACAT inhibitor SAR studies
Unique 4-phenoxycarbonyloxy substitution absent from patent-preferred analogs
Steric and electronic tolerance in ACAT binding pocket
Bifunctional crosslinking
Two orthogonally addressable phenoxycarbonyl electrophilic centers
Sequential nucleophilic attack and conjugation efficiency
HTS library diversity expansion
High computed lipophilicity and limited close analog availability
Physicochemical space coverage and novel target engagement
LC-MS derivatization research
Naphthalene-2-sulfonyl scaffold with dual labeling potential
Isotope-coded and affinity handle co-attachment strategies
Quote Request

Request a Quote for Phenyl naphthalen-2-ylsulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.